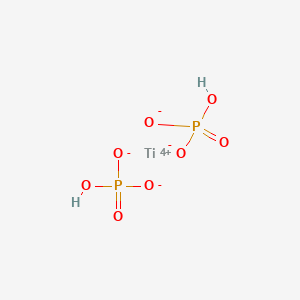
Titanium bis(hydrogen phosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Titanium bis(hydrogen phosphate) (TiP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TiP is a white crystalline powder that is insoluble in water and organic solvents. It has a molecular formula of Ti(HPO4)2 and a molecular weight of 284.88 g/mol. TiP is a promising material for various applications, including catalysis, ion exchange, and biomedicine.
作用机制
The mechanism of action of Titanium bis(hydrogen phosphate) is not fully understood. However, it is believed that Titanium bis(hydrogen phosphate) interacts with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrogen bonding interactions. Titanium bis(hydrogen phosphate) may also form a stable complex with metal ions, which can affect their biological activity.
生化和生理效应
Titanium bis(hydrogen phosphate) has been shown to have low toxicity and biocompatibility, making it a promising material for biomedical applications. Titanium bis(hydrogen phosphate) has been studied for its effects on bone regeneration, where it has been shown to enhance osteoblast proliferation and differentiation. Titanium bis(hydrogen phosphate) has also been studied for its effects on cancer cells, where it has been shown to inhibit cell growth and induce apoptosis.
实验室实验的优点和局限性
Titanium bis(hydrogen phosphate) has several advantages for use in lab experiments. It is stable under a wide range of pH and temperature conditions, making it suitable for use in various experimental setups. Titanium bis(hydrogen phosphate) is also easy to synthesize and can be produced in large quantities. However, Titanium bis(hydrogen phosphate) has some limitations, including its low solubility in water and organic solvents, which can make it difficult to use in some experimental procedures.
未来方向
There are several future directions for research on Titanium bis(hydrogen phosphate). In catalysis, Titanium bis(hydrogen phosphate) can be further studied for its potential as a catalyst for the synthesis of new fine chemicals. In biomedicine, Titanium bis(hydrogen phosphate) can be studied for its potential as a drug delivery system for targeted drug delivery. Titanium bis(hydrogen phosphate) can also be studied for its potential as a contrast agent for imaging techniques, such as magnetic resonance imaging (MRI). In materials science, Titanium bis(hydrogen phosphate) can be studied for its potential as a material for energy storage and conversion applications, such as batteries and supercapacitors.
Conclusion:
In conclusion, Titanium bis(hydrogen phosphate) is a promising material for various applications in science. Its unique properties make it suitable for use in catalysis, ion exchange, and biomedicine. Titanium bis(hydrogen phosphate) has low toxicity and biocompatibility, making it a promising material for use in biomedical applications. Further research is needed to fully understand the mechanism of action of Titanium bis(hydrogen phosphate) and to explore its potential for new applications in science.
合成方法
Titanium bis(hydrogen phosphate) can be synthesized by several methods, including sol-gel, hydrothermal, and precipitation methods. The sol-gel method involves the hydrolysis and condensation of titanium alkoxides in the presence of phosphoric acid. The hydrothermal method involves the reaction of titanium dioxide with phosphoric acid under high-temperature and high-pressure conditions. The precipitation method involves the reaction of titanium salt with phosphoric acid under controlled pH conditions.
科学研究应用
Titanium bis(hydrogen phosphate) has been extensively studied for its applications in various fields of science. In catalysis, Titanium bis(hydrogen phosphate) has been used as a catalyst for the synthesis of fine chemicals, such as esters, amides, and lactones. Titanium bis(hydrogen phosphate) has also been used as a catalyst for the conversion of biomass into biofuels. In ion exchange, Titanium bis(hydrogen phosphate) has been used as an adsorbent for the removal of heavy metals from wastewater. In biomedicine, Titanium bis(hydrogen phosphate) has been studied for its potential as a drug delivery system and as a bone substitute material.
属性
CAS 编号 |
13772-30-0 |
|---|---|
产品名称 |
Titanium bis(hydrogen phosphate) |
分子式 |
H2O8P2Ti |
分子量 |
239.83 g/mol |
IUPAC 名称 |
hydrogen phosphate;titanium(4+) |
InChI |
InChI=1S/2H3O4P.Ti/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 |
InChI 键 |
JWFYORYPRRVBPH-UHFFFAOYSA-J |
SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Ti+4] |
规范 SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4] |
其他 CAS 编号 |
13772-30-0 |
相关CAS编号 |
17017-57-1 (Parent) |
同义词 |
titanium bis(hydrogen phosphate) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



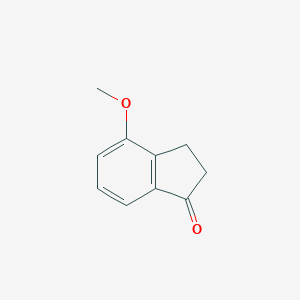
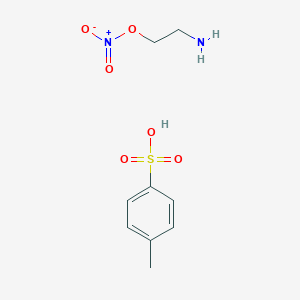
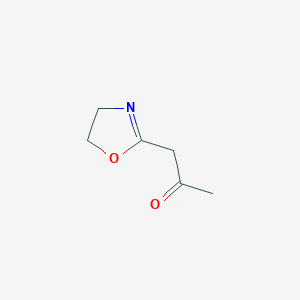
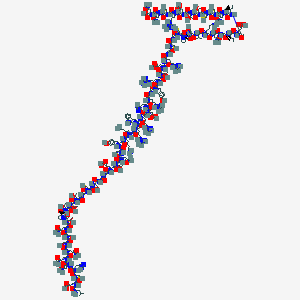
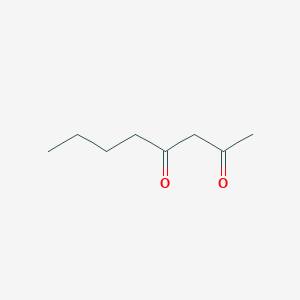
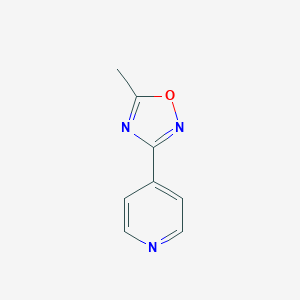
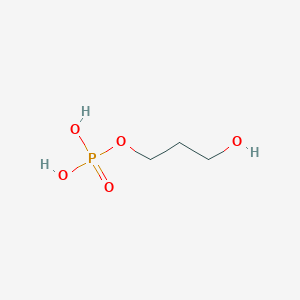
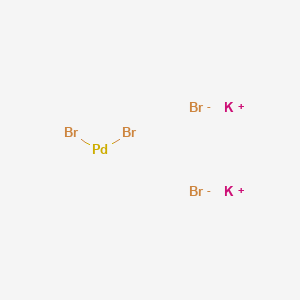
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
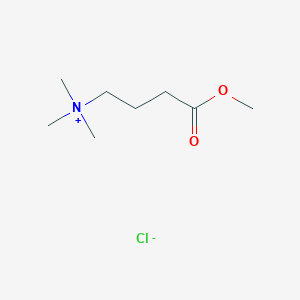
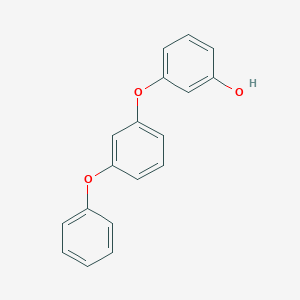
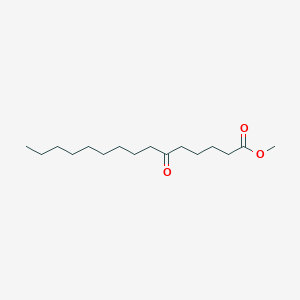

![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)